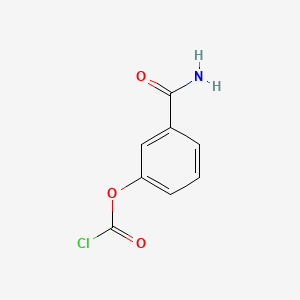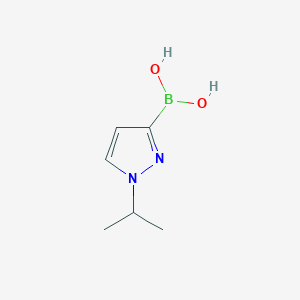
Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an ethyl ester group, a phenoxy group, and a methylamino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate typically involves the reaction of 3-((methylamino)methyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Different ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(methylamino)acetate: Similar in structure but lacks the phenoxy group.
Ethyl 2-(2-methoxyphenoxy)acetate: Contains a methoxy group instead of a methylamino group.
Ethyl 2-(3-(dimethylamino)methyl)phenoxy)acetate: Contains a dimethylamino group instead of a methylamino group
Uniqueness
Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate is unique due to the presence of the methylamino group attached to the phenoxy ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
ethyl 2-[3-(methylaminomethyl)phenoxy]acetate |
InChI |
InChI=1S/C12H17NO3/c1-3-15-12(14)9-16-11-6-4-5-10(7-11)8-13-2/h4-7,13H,3,8-9H2,1-2H3 |
Clave InChI |
BXUAUTKYBUKDMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=CC(=C1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
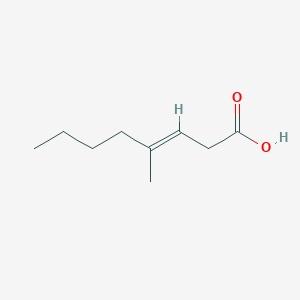
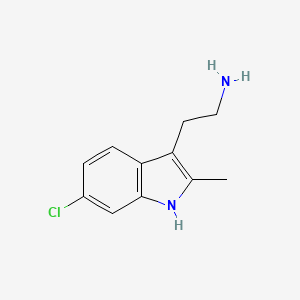

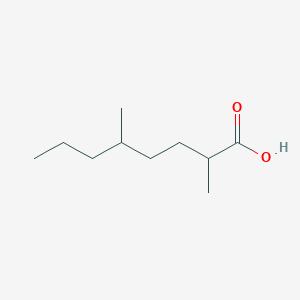
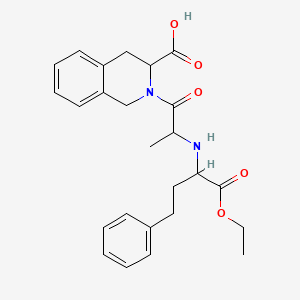
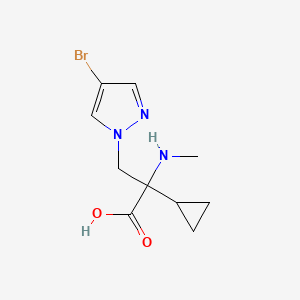
![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
